molecular formula C21H15N5OS B6418855 5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 865593-33-5

5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B6418855
CAS No.: 865593-33-5
M. Wt: 385.4 g/mol
InChI Key: DJCOMGLWIHHORA-UHFFFAOYSA-N
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Description

The compound 5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex heterocyclic molecule. It features a benzothiazole moiety, which is known for its significant pharmacological properties, and a triazatricyclo scaffold, which contributes to its structural diversity and potential biological activities.

Safety and Hazards

While specific safety and hazard information for your compound is not available, it’s important to note that benzothiazole derivatives should be handled with care. For example, TCMTB, a benzothiazole derivative, is a potential carcinogen and hepatotoxin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminobenzothiazole with various electrophilic reagents to form the benzothiazole core . This is followed by cyclization reactions to introduce the triazatricyclo scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, such as copper(II) acetate, and solvents like ethanol, can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines .

Scientific Research Applications

5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one: has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one: is unique due to its combination of a benzothiazole moiety and a triazatricyclo scaffold, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS/c1-2-10-26-18(22)13(20-23-15-7-3-4-8-16(15)28-20)12-14-19(26)24-17-9-5-6-11-25(17)21(14)27/h2-9,11-12,22H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCOMGLWIHHORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C1=N)C3=NC4=CC=CC=C4S3)C(=O)N5C=CC=CC5=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701113671
Record name 3-(2-Benzothiazolyl)-1,2-dihydro-2-imino-1-(2-propen-1-yl)-5H-dipyrido[1,2-a:2′,3′-d]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865593-33-5
Record name 3-(2-Benzothiazolyl)-1,2-dihydro-2-imino-1-(2-propen-1-yl)-5H-dipyrido[1,2-a:2′,3′-d]pyrimidin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865593-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Benzothiazolyl)-1,2-dihydro-2-imino-1-(2-propen-1-yl)-5H-dipyrido[1,2-a:2′,3′-d]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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